5-氨基-3-甲基-1,2-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

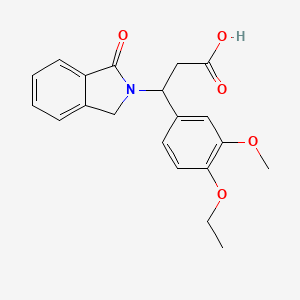

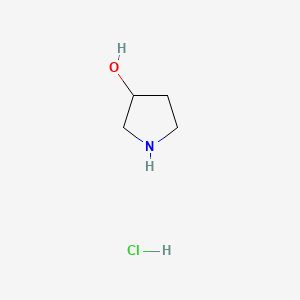

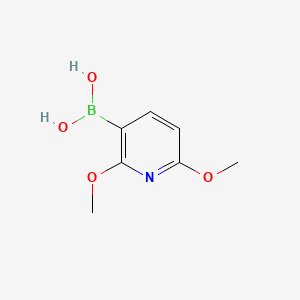

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound . It has been studied for its immunoregulatory properties .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide involves an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom and one nitrogen atom . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is a solid compound with a molecular weight of 141.13 . It has a melting point range of 196 - 200 degrees Celsius .科学研究应用

Immunoregulatory Properties

5-Amino-3-methyl-1,2-oxazole-4-carboxamide: has been studied for its immunoregulatory properties. It’s been classified into categories such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .

Anti-Inflammatory Applications

This compound has shown potential in inhibiting the humoral immune response and the carrageenan reaction, which is a model for acute inflammation. It also suppresses the proliferation of lymphocytes, indicating its use in anti-inflammatory therapies .

Immune Suppression

In the context of immune suppression, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide derivatives have been compared with reference drugs and have displayed activities that are comparable or even higher. This suggests their potential in treatments requiring immune suppression .

Immune Stimulation

Certain derivatives of this compound have been synthesized to evaluate their potential therapeutic usefulness as immune stimulators. This is particularly relevant for chemotherapy patients who require immune system support .

Disease Model Research

The compound has been used in disease model research, particularly in studies related to adjuvant arthritis in rats. It prevented the development of the disease and suppressed the mitogen-elicited proliferation of lymphocytes derived from adjuvant arthritis rats .

Drug Synthesis and Design

The isoxazole ring, which is part of the structure of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide , serves as an important source for the synthesis of valuable drugs designed to treat infections and diseases of different etiologies .

Each of these applications demonstrates the versatility and potential of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide in scientific research and therapeutic development. The compound’s low toxicity and good bioactivity at low doses make it a promising candidate for further study and application in various fields of medicine and pharmacology .

安全和危害

作用机制

Mode of Action

It is known that the electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

It is suggested that the compound may be involved in DNA recognition elements

Result of Action

It is known that the compound is susceptible to nucleophilic fragmentation

属性

IUPAC Name |

5-amino-3-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSCHAHLJUDMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377216 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

CAS RN |

35261-06-4 |

Source

|

| Record name | 5-Amino-3-methyl-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1303254.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)